2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one
Description
Properties
CAS No. |
5801-17-2 |
|---|---|
Molecular Formula |
C29H20N2O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one |
InChI |
InChI=1S/C29H20N2O2/c1-33-21-14-11-19(12-15-21)29-30-26(18-7-3-2-4-8-18)27(31-29)20-13-16-23-22-9-5-6-10-24(22)28(32)25(23)17-20/h2-17H,1H3,(H,30,31) |
InChI Key |
NXPKNYBRJICSQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Imidazole Synthesis with Fluorenone Intermediate
The Hantzsch reaction is widely employed to construct imidazole rings. For this compound, 9H-fluoren-9-one is functionalized at the C4 position with a thiazole moiety, which undergoes cyclization with aryl amines. A representative protocol involves:
-
Chloroacetylation of Fluorene : 2,7-Dichloro-9H-fluoren (1) reacts with chloroacetyl chloride under AlCl₃ catalysis to yield 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (2).
-
Thiazole Formation : Intermediate 2 undergoes Hantzsch cyclization with thiourea in refluxing ethanol to form 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine (3).
-
Imidazole Ring Closure : Reaction of 3 with 4-methoxybenzaldehyde and ammonium acetate under acidic conditions generates the target imidazole scaffold.
Key Optimization :
Superacid-Promoted Cyclization
Triflic acid (CF₃SO₃H) enables efficient spirocyclization of N-arylimidazole derivatives with fluorenols. This method avoids harsh metal catalysts:
-
Lithiation of N-Arylimidazole : N-Phenylimidazole is treated with nBuLi to form a lithiated species, which reacts with 9-fluorenone to yield fluorenol intermediate 8 .
-
Cyclization in Triflic Acid : Fluorenol 8 undergoes acid-mediated cyclization at room temperature, achieving quantitative yields of the spirocyclic product.
Advantages :
Friedel-Crafts Acylation and Imidazole Functionalization
Aryl ketones are introduced via Friedel-Crafts acylation, followed by imidazole coupling:
-
Acylation of Fluorene : 2,7-Dichlorofluorene reacts with 4-methoxybenzoyl chloride in the presence of AlCl₃ to form a ketone intermediate.
-
Imidazole Coupling : The ketone is condensed with benzaldehyde and ammonium acetate in acetic acid to install the imidazole ring.
Challenges :
-
Competing side reactions require precise stoichiometry (1:1 ketone-to-aldehyde ratio).
-
Acidic conditions may protonate the imidazole nitrogen, necessitating pH control.
Stepwise Reaction Analysis
Intermediate Characterization
Critical intermediates are validated spectroscopically:
Yield Optimization
Comparative yields across methods:
| Method | Yield (%) | Conditions | Source |
|---|---|---|---|
| Hantzsch Cyclization | 44–97 | Refluxing ethanol, 12–24 h | |
| Superacid Cyclization | 95–100 | CF₃SO₃H, RT, 1 h | |
| Friedel-Crafts Route | 27–37 | AlCl₃, DCM, 0–5°C |
Superacid-mediated cyclization outperforms traditional methods in efficiency and simplicity.
Purification and Isolation
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted starting materials and regioisomers. The target compound elutes at Rf = 0.45.
Recrystallization
Methanol/water (7:3) recrystallization yields high-purity crystals (mp 218–220°C).
Mechanistic Insights
Acid-Catalyzed Cyclization
Triflic acid protonates the hydroxyl group in fluorenol, facilitating dehydration and electrophilic aromatic substitution to form the spirocyclic imidazole.
Hantzsch Reaction Pathway
Thiourea attacks the chloroacetylated fluorene, forming a thioamide intermediate that cyclizes with aryl aldehydes to yield the imidazole ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Limitations
Chemical Reactions Analysis
2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the molecule.
Scientific Research Applications
Medicinal Chemistry
The imidazole ring is known for its biological activity, serving as a scaffold in the design of various pharmaceuticals. Research indicates that derivatives of imidazole exhibit significant anti-cancer properties. For instance, compounds similar to 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one have been studied for their ability to inhibit tumor growth and metastasis in various cancer cell lines.
Case Study: Anti-Cancer Activity
A study published in Medicinal Chemistry demonstrated that imidazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The incorporation of the fluorenone moiety enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy against cancer cells .
Organic Synthesis
The compound’s structure allows for versatile synthetic applications, especially in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.
Synthetic Pathway Example
The synthesis of related compounds has been achieved via multi-step reactions involving nucleophilic substitutions and cyclization processes. For example, the reaction of 4-methoxybenzaldehyde with imidazole derivatives under acidic conditions can yield new bioactive molecules .
Material Science
Fluorenone derivatives are also explored for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Photophysical Properties
Research has shown that compounds with fluorenone structures exhibit strong photoluminescence and charge transport properties, which are crucial for developing efficient OLED materials . The incorporation of imidazole can further enhance these properties through π-stacking interactions.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can be substrate-specific and is influenced by the structural features of the compound .
Comparison with Similar Compounds
2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one can be compared with other similar compounds, such as:
5-(4-methoxyphenyl)-1H-indole: This compound also exhibits substrate-selective inhibition but has a different core structure, leading to variations in its inhibitory potency.
5-(4-methoxyphenyl)-1H-imidazole: Similar to the fluorenone derivative, this compound shares the imidazole moiety but differs in its overall structure and biological activity.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.
Biological Activity
The compound 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one represents a unique class of organic compounds with significant biological activity. Its structure features an imidazole ring, a methoxyphenyl group, and a fluorenone moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.
Structural Overview
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Central to its biological activity |
| Methoxyphenyl Group | Enhances binding affinity and specificity |
| Fluorenone Moiety | Associated with various therapeutic effects |
Antimicrobial Activity
Research indicates that derivatives of fluorenone, including the target compound, exhibit notable antimicrobial properties. A study highlighted that substituents on the aryl moiety significantly influence the antimicrobial spectrum and intensity. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against Staphylococcus aureus and Candida albicans .
In vitro assays have shown that certain derivatives possess low inhibitory concentrations against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, comparable to standard antibiotics .
Anticancer Properties
The imidazole core is known for its anticancer potential. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. For example, structural modifications have led to enhanced antiproliferative activity in various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication and repair .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been documented. Studies suggest that derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study on fluorenone derivatives demonstrated that those with specific substitutions exhibited significant antimicrobial activity against both planktonic and biofilm states of bacteria .
- Cancer Cell Line Screening : In a series of tests involving multiple cancer cell lines (e.g., HeLa, HepG2), compounds derived from fluorenone showed promising results in inhibiting cell growth, with some exhibiting IC50 values in the nanomolar range .
- Inflammation Modulation : Research has shown that certain analogs can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Binding : The methoxyphenyl group enhances binding affinity to receptors involved in inflammation and cancer progression.
Q & A
Basic Research Question
- Spectroscopic methods :
- Elemental analysis : Validate empirical formula (e.g., C₃₅H₂₄N₂O₂) with <0.3% deviation from calculated values .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
What mechanistic insights exist for the formation of the imidazole core in this compound?
Advanced Research Question
The imidazole ring forms via a Debus-Radziszewski reaction mechanism:
Condensation : Benzaldehyde derivatives and amines form Schiff bases.
Cyclization : α-Dicarbonyl intermediates (e.g., from fluorenone) undergo nucleophilic attack, facilitated by NH₄OAc .
Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance reactivity by stabilizing transition states. Computational studies (DFT) can model charge distribution and activation barriers .
How can computational docking studies predict the compound’s bioactivity or binding interactions?
Advanced Research Question
- Target selection : Prioritize receptors with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic/planar structure .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking poses with crystallographic data (e.g., PDB ID: A1IZ9) to assess accuracy .
- Case study : Analogous imidazole derivatives (e.g., compound 9c in ) showed binding to α-glucosidase via π-π stacking and hydrogen bonds .
What methodologies assess the environmental fate and ecotoxicological impact of this compound?
Advanced Research Question
- Environmental persistence :
- Toxicity assays :
How can contradictory data on substituent effects in imidazole derivatives be resolved?
Advanced Research Question
- Case example : Studies report conflicting yields for methoxy-substituted imidazoles (e.g., 45% vs. 72% in vs. 16).
- Resolution strategies :
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- Hazard classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- PPE : Nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
